molecular formula C11H16O4 B13982607 Diethyl (but-1-yn-1-yl)propanedioate CAS No. 117500-14-8

Diethyl (but-1-yn-1-yl)propanedioate

Cat. No.: B13982607
CAS No.: 117500-14-8
M. Wt: 212.24 g/mol
InChI Key: XLQNMQAQPGSXMG-UHFFFAOYSA-N
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Description

Diethyl (but-1-yn-1-yl)propanedioate is an organic compound with the molecular formula C11H16O4. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a but-1-yn-1-yl group. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (but-1-yn-1-yl)propanedioate can be synthesized through the alkylation of diethyl malonate with but-1-yn-1-yl bromide. The reaction typically involves the use of a strong base such as sodium ethoxide in ethanol to generate the enolate ion from diethyl malonate. This enolate ion then undergoes nucleophilic substitution with but-1-yn-1-yl bromide to form the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Diethyl (but-1-yn-1-yl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, depending on the reagents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are often used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted malonates depending on the alkyl halide used.

Scientific Research Applications

Diethyl (but-1-yn-1-yl)propanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of diethyl (but-1-yn-1-yl)propanedioate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The ester groups can undergo hydrolysis to form carboxylic acids, while the triple bond can participate in addition reactions. The molecular targets and pathways depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester of malonic acid without the but-1-yn-1-yl group.

    Dimethyl (prop-2-yn-1-yl)malonate: Similar structure but with methyl esters instead of ethyl esters.

    Diethyl 2-but-3-ynylpropanedioate: Another derivative with a different alkyl group.

Uniqueness

Diethyl (but-1-yn-1-yl)propanedioate is unique due to the presence of the but-1-yn-1-yl group, which imparts distinct reactivity and properties compared to other malonate derivatives. This makes it valuable in specific synthetic applications where the triple bond functionality is required .

Properties

CAS No.

117500-14-8

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

diethyl 2-but-1-ynylpropanedioate

InChI

InChI=1S/C11H16O4/c1-4-7-8-9(10(12)14-5-2)11(13)15-6-3/h9H,4-6H2,1-3H3

InChI Key

XLQNMQAQPGSXMG-UHFFFAOYSA-N

Canonical SMILES

CCC#CC(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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